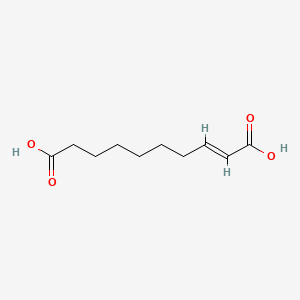

2E-Decenedioic acid

Overview

Description

Synthesis Analysis

The synthesis of 2E-Decenedioic acid involves several steps. The process starts with allyl bromide and 1,7-octadiene and uses chemo-and regioselective transformations of the common intermediate building block 7-octen-1-ylacetate .Molecular Structure Analysis

The molecular formula of 2E-Decenedioic acid is C10H16O4 . The IUPAC Standard InChI is InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+ .Physical And Chemical Properties Analysis

2E-Decenedioic acid has a molecular weight of 200.232 Da . It has 14 heavy atoms, 0 rings, 0 aromatic rings, 8 rotatable bonds, a Van der Waals molecular volume of 208.80, a topological polar surface area of 74.60, 2 hydrogen bond donors, 4 hydrogen bond acceptors, a logP of 2.05, and a molar refractivity of 52.11 .Scientific Research Applications

Metabolism and Pharmacokinetics

2-decenedioic acid (2-DA) has been studied in the context of metabolism and pharmacokinetics . In a study involving the administration of royal jelly to healthy subjects, 2-DA was detected in plasma samples . The area under the concentration (AUC) of 2-DA was found to be 2500.05 ± 569.58 ng h mL −1 . The study concluded that the major royal jelly fatty acids were metabolized to dicarboxylate, absorbed into the circulation, and their absorption increased by enzyme treatment .

Health Benefits

The unique fatty acids in royal jelly, including 2-decenedioic acid, are expected to be associated with many health benefits . However, more research is needed to confirm these benefits and understand the mechanisms involved .

Honey Adulteration Detection

2-decenedioic acid is a constituent of honey . It is present in high concentrations in sugar-fed honey, but only in trace amounts in natural honey . Therefore, quantitative evaluation of 2-decenedioic acid in honey has been suggested as a method of detecting adulteration of honey .

Safety and Hazards

Mechanism of Action

Target of Action

2-Decenedioic acid is a chemical compound classified as a fatty acid and a dicarboxylic acid The primary targets of 2-decenedioic acid are not explicitly mentioned in the available literature

Mode of Action

It’s known that fatty acids can interact with various cellular targets, including enzymes and receptors, and can be incorporated into cell membranes, affecting their fluidity and function .

Biochemical Pathways

One study suggests that the major fatty acids in royal jelly, which include 2-decenedioic acid, are metabolized to dicarboxylate . This indicates that 2-decenedioic acid may be involved in lipid metabolism pathways.

Pharmacokinetics

A study on the pharmacokinetics of medium-chain fatty acids in royal jelly, which includes 2-decenedioic acid, found that these fatty acids are absorbed into the circulation after oral administration . The absorption of these fatty acids increased with enzyme treatment . The area under the concentration (AUC) of 2-decenedioic acid was 2500.05 ± 569.58 ng h mL −1 , indicating its presence in the bloodstream over time. The values of AUC and urinary excretion of these metabolites were dose-dependent .

Result of Action

Fatty acids, in general, can have various effects on cells, including altering membrane properties, modulating inflammatory responses, and providing energy sources .

properties

IUPAC Name |

(E)-dec-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNMWLWTZWWEIE-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCC(=O)O)CC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031664 | |

| Record name | 2-Decenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37443-67-7 | |

| Record name | (E)-2-Decenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37443-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dec-2-enedioic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037443677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEC-2-ENEDIOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS66U78RBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylcyclohexyl)-5-phenyl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1235165.png)

![2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1235166.png)

![4-[[[3-(2-Fluorophenyl)-1-methyl-5-thieno[2,3-c]pyrazolyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235176.png)